4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione
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Overview
Description
4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is a pyridine derivative with the chemical formula C8H5NO3 and a molecular weight of 163.13 g/mol . This compound is known for its unique structure, which includes a fused furan and pyridine ring system. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is synthesized through a multi-step reaction starting from 4-chloroanthranilic acid. The synthetic route involves the following steps:
Diazotization: The 4-chloroanthranilic acid is diazotized to form a diazonium salt.
Arylation: The diazonium salt undergoes arylation to introduce the furan ring.
Cyclization: The intermediate product is cyclized to form the fused ring system.
Sulfonation: The final step involves sulfonation to yield the desired compound.
Chemical Reactions Analysis
4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using various nucleophiles and electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione can be compared with other similar compounds, such as:
Furo[3,4-b]pyridine-5,7-dione: A similar compound with a different substitution pattern.
3-bromofuro[3,4-b]pyridine-5,7-dione: A brominated derivative with distinct chemical properties.
Furo[3,4-b]pyrazine-5,7-dione: A related compound with a pyrazine ring instead of a pyridine ring.
Properties
Molecular Formula |
C8H5NO3 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
4-methylfuro[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C8H5NO3/c1-4-2-3-9-6-5(4)7(10)12-8(6)11/h2-3H,1H3 |
InChI Key |
OMEVVZLNHXZHFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)C(=O)OC2=O |
Origin of Product |
United States |
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